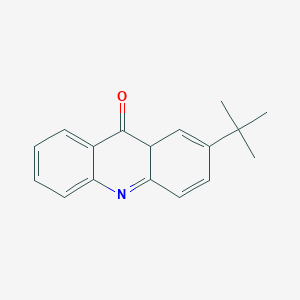

7-tert-butyl-8aH-acridin-9-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H17NO |

|---|---|

Molekulargewicht |

251.32 g/mol |

IUPAC-Name |

7-tert-butyl-8aH-acridin-9-one |

InChI |

InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-10,13H,1-3H3 |

InChI-Schlüssel |

PKVABYNSBVNVFR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2C(=NC3=CC=CC=C3C2=O)C=C1 |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Chemical Reactivity in 7 Tert Butyl 8ah Acridin 9 One Systems

Hydrolytic Stability and Degradation Pathways of 8aH-Acridin-9-one Derivatives

The stability of the acridin-9-one core is a critical factor, particularly for applications in biological systems. Hydrolysis of 9-substituted acridines typically leads to the formation of the corresponding acridone (B373769). researchgate.net

Influence of Steric Hindrance from tert-butyl Group on Reaction Kinetics

The tert-butyl group, being bulky, exerts significant steric hindrance. fastercapital.comlibretexts.orgmasterorganicchemistry.com This steric bulk can shield the acridin-9-one nucleus from the approach of nucleophiles, such as water or hydroxide (B78521) ions, thereby influencing the kinetics of hydrolytic degradation. fastercapital.comlibretexts.orgenergiforsk.se In related systems, bulky substituents have been shown to decrease reaction rates by physically obstructing the reaction center. fastercapital.commasterorganicchemistry.com For instance, in nucleophilic substitution reactions, increasing the size of substituents on a cyclohexane (B81311) ring can force the molecule into specific conformations to minimize steric strain, which in turn affects reactivity. fastercapital.com The large size of the tert-butyl group can similarly restrict the access of reactants to the C-9 position of the acridin-9-one ring system, potentially leading to a slower rate of hydrolysis compared to less hindered analogues. libretexts.org This steric shielding effect is a well-documented phenomenon in organic chemistry, where bulky groups protect reactive sites from unwanted interactions. fastercapital.com

pH-Dependent Reactivity Profiles of Acridin-9-one Analogues

Nucleophilic and Electrophilic Reactivity at Key Positions (e.g., C-9, C-10)

The acridine (B1665455) ring system is characterized by specific sites that are susceptible to nucleophilic and electrophilic attack. The C-9 position is particularly reactive towards nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.netpsu.edu

Tautomeric Equilibria (e.g., Imino-Enamino Tautomerism) and their Impact on Reactivity

Acridin-9-one and its derivatives can exist in tautomeric forms. The equilibrium between the keto (acridin-9-one) and enol (9-hydroxyacridine) forms is a key consideration. Furthermore, in related 9-aminoacridines, an imino-enamino tautomerism has been proposed. clockss.org The existence of these different tautomers can have a profound impact on reactivity. For example, the imino form of some 1-nitro-9-alkylaminoacridines is suggested to be more stable in neutral and weakly basic solutions, which would explain their stability due to the double bond character of the C(9)-N bond that needs to be broken during hydrolysis. clockss.org The specific tautomeric equilibria for 7-tert-butyl-8aH-acridin-9-one would depend on factors like solvent polarity and pH, and would in turn influence its reactivity profile.

Oxidation and Reduction Pathways of 8aH-Acridin-9-one Scaffolds

The redox chemistry of acridine derivatives is another important aspect of their reactivity. Acridines can undergo both oxidation and reduction reactions, often involving the nitrogen heteroatom and the conjugated ring system. For instance, 9-anilinoacridines with specific substituents can undergo a facile, two-electron oxidation to form quinone diimines. nih.gov The redox potentials of these compounds are influenced by the electronic properties of the substituents. nih.gov Electron-donating groups tend to facilitate oxidation. nih.gov

The reduction of the acridin-9-one carbonyl group is generally difficult to achieve through catalytic hydrogenation. thieme-connect.de However, other reducing agents can be employed. The specific oxidation and reduction pathways for this compound have not been extensively detailed in the available literature, but it is expected that the tert-butyl group would influence the redox potential of the molecule due to its electronic properties.

Conformational Analysis and Dynamic Processes of the 8aH-Acridin-9-one Ring System

The conformational landscape of the this compound molecular framework is dictated by the partially saturated dihydropyridinone ring, which is fused to a planar aromatic system. This structural arrangement invites a complex interplay of steric and electronic factors that govern the molecule's three-dimensional structure and dynamic behavior. Lacking a fully aromatic, planar structure, the 8aH-acridin-9-one core is non-planar, with the dihydropyridinone portion adopting conformations that seek to minimize torsional and steric strain.

The analysis of this system can be analogized to that of other partially unsaturated six-membered rings, such as cyclohexene (B86901) or α-tetralone, which also feature a blend of sp² and sp³ hybridized carbon atoms. For the 8aH-acridin-9-one ring, the presence of the C9-keto group and the conjugated system extending through the aromatic ring and the N-C8a bond introduces significant planarity to a large portion of the molecule. The conformational flexibility primarily resides in the positioning of the C5, C6, C7, and C8 atoms. Theoretical and spectroscopic studies on analogous systems like α-tetralone have shown that the flexible ring can exist in either a half-chair or an envelope conformation. rsc.org In the case of 8aH-acridin-9-one, these conformations would be in rapid equilibrium.

The introduction of a bulky tert-butyl group at the C7 position has a profound influence on the conformational equilibrium. The tert-butyl group, due to its significant steric demand, will preferentially occupy a pseudo-equatorial position to minimize unfavorable steric interactions. An axial or pseudo-axial orientation would lead to significant 1,3-diaxial-like interactions with other atoms on the ring, a destabilizing factor well-documented in cyclohexane conformational analysis. youtube.comlibretexts.orgutexas.edu

The dynamic processes of the 8aH-acridin-9-one ring system involve the interconversion between different half-chair and boat conformers. This "ring-flipping" process for the dihydropyridinone ring would have a specific energy barrier. The presence of the voluminous tert-butyl group is expected to raise the energy barrier for this ring inversion compared to the unsubstituted parent compound.

Interactive Data Table: Conceptual Conformational Energy Penalties

The following table provides a qualitative and conceptual overview of the steric and strain factors influencing the conformation of substituted 8aH-acridin-9-one systems. The energy penalties are illustrative and based on general principles of conformational analysis.

| Position of Substituent | Substituent Type | Predominant Conformer | Key Strain Considerations | Relative Energy Penalty (Conceptual) |

| C7 | tert-butyl | Pseudo-equatorial | High A-value, avoidance of 1,3-diaxial interactions | Low |

| C7 | tert-butyl | Pseudo-axial | Severe 1,3-diaxial interactions | High |

| C6/C8 | Small (e.g., -CH₃) | Pseudo-equatorial | Minimization of gauche interactions | Low |

| C6/C8 | Small (e.g., -CH₃) | Pseudo-axial | Gauche interactions, potential 1,3-allylic strain | Medium |

| C5 | Any | Pseudo-axial | 1,3-diaxial interaction with C4a-H | Medium-High |

Advanced Spectroscopic and Structural Elucidation of 7 Tert Butyl 8ah Acridin 9 One

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Impact of tert-butyl Substitution on Optical Absorption and Emission Characteristics

The optical properties of acridin-9-one derivatives are fundamentally governed by the π-conjugated system of the tricyclic core. The introduction of a substituent, such as a tert-butyl group, can perturb the electronic structure of this system, leading to shifts in the absorption and emission spectra.

The tert-butyl group is generally considered an electron-donating group through an inductive effect. When attached to an aromatic system, such substituents can increase the electron density of the π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission bands. This phenomenon is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, studies on other acridone (B373769) derivatives have shown that the addition of electron-donating groups leads to a red-shift in the maximum absorbance wavelength. researchgate.net

In the case of 7-tert-butyl-8aH-acridin-9-one, the tert-butyl group at the 7-position is expected to influence the π →π* transitions characteristic of the acridinone (B8587238) chromophore. The parent 9(10H)-acridinone molecule displays characteristic absorption bands in the ultraviolet and visible regions. nih.gov The substitution with the tert-butyl group would likely cause these bands to shift to longer wavelengths. Similarly, the fluorescence emission spectrum is also expected to exhibit a corresponding red shift. The bulky nature of the tert-butyl group can also influence molecular packing in the solid state, which in turn can affect the luminescence properties. researchgate.net

| Compound | Typical Absorption Maxima (λmax) | Typical Emission Maxima (λem) | Expected Shift due to tert-butyl group |

|---|---|---|---|

| Acridin-9-one (Parent Compound) | ~380-400 nm | ~420-450 nm | N/A |

| This compound | Predicted > 400 nm | Predicted > 450 nm | Bathochromic (Red) Shift |

Quantum Yield and Excited State Lifetime Measurements

The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, and the excited-state lifetime (τ), which is the average time the molecule spends in the excited state, are critical parameters for characterizing fluorescent molecules.

Specific experimental data for the quantum yield and excited-state lifetime of this compound are not widely documented. However, inferences can be drawn from related structures. Acridin-9-one derivatives designed for applications like thermally activated delayed fluorescence (TADF) have been shown to possess very high fluorescence quantum yields, with one example reaching 94.9%. rsc.org The excited-state lifetime of these materials can vary significantly based on their structure and environment, with lifetimes in the microsecond range reported for TADF compounds. rsc.org For other carbazole (B46965) derivatives, which share structural similarities, excited-state lifetimes are typically in the range of a few nanoseconds to tens of nanoseconds for the S1 state and microseconds for the T1 triplet state. mdpi.com

The presence of a bulky tert-butyl group can influence these parameters. By inducing steric hindrance, the tert-butyl group can restrict intramolecular rotations and vibrations, which are common non-radiative decay pathways. This restriction can lead to a decrease in the rate of non-radiative decay, thereby potentially increasing both the fluorescence quantum yield and the excited-state lifetime.

| Compound | Reported Fluorescence Quantum Yield (ΦF) | Reported Excited State Lifetime (τ) |

|---|---|---|

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | 94.9% | 1.6 µs (TADF lifetime) |

| Carbazole derivatives | - | ~13-15 ns (S1 state); ~3-10 µs (T1 state) mdpi.com |

| This compound | Data not available; predicted to be relatively high | Data not available |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability Profiles

Thermal analysis techniques are crucial for determining the stability and phase behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating decomposition temperatures, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing events like melting, crystallization, and glass transitions. nih.gov

For acridin-9-one derivatives, the aromatic, rigid tricyclic structure generally imparts high thermal stability. TGA studies on various acridine (B1665455) derivatives show that decomposition often begins at temperatures well above 250°C. researchgate.netazom.com For example, a crystalline powder of a small-molecule pharmaceutical exhibited a DSC melting peak at 228.37°C, followed by decomposition with a TGA onset at 287.2°C. azom.com

| Thermal Analysis Technique | Information Provided | Expected Profile for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass loss versus temperature to determine decomposition temperature (Td). | High thermal stability with Td likely >250°C. A distinct, single-stage weight loss corresponding to molecular decomposition. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow to identify melting point (Tm), glass transition (Tg), and other phase transitions. | A sharp endothermic peak indicating a crystalline melting point. No significant thermal events are expected before melting. |

Computational and Theoretical Investigations of 7 Tert Butyl 8ah Acridin 9 One

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure Elucidation

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for understanding the electronic properties of molecules like 7-tert-butyl-8aH-acridin-9-one. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and electron distribution. DFT, using functionals like B3LYP, is frequently employed for its balance of computational cost and accuracy in studying acridone (B373769) derivatives. researchgate.net Such calculations are fundamental to elucidating the relationships between a molecule's structure and its chemical behavior.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. scm.comyoutube.com For this compound, this process would confirm the foundational structure of the acridinone (B8587238) core, which is known to be nearly planar. rsc.org The optimization would precisely calculate bond lengths, bond angles, and dihedral angles.

The primary conformational variable in this molecule is the orientation of the tert-butyl group. Due to its steric bulk, the tert-butyl group's rotational position relative to the acridone plane would be a key feature of the conformational landscape. Computational analysis would identify the lowest energy conformer, which typically involves staggering of the methyl groups to minimize steric hindrance with the aromatic ring. While detailed studies on this specific molecule are not available, analyses of similarly substituted aromatic systems show that such bulky groups have a significant impact on the local geometry. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgirjweb.com A smaller gap suggests the molecule is more polarizable and reactive. irjweb.com

For acridinone derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is often localized on the acridone core, consistent with an intramolecular charge transfer (ICT) character. rsc.orgresearchgate.net The presence of the electron-donating tert-butyl group at the 7-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to the unsubstituted acridin-9-one.

From these energies, chemical hardness (η) can be calculated, which quantifies the molecule's resistance to change in its electron distribution. It is calculated as: η = (E_LUMO - E_HOMO) / 2

A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. iucr.org

Table 1: Illustrative Frontier Molecular Orbital Data for Acridinone Derivatives Data is sourced from related acridinone compounds to demonstrate typical values.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) (eV) |

| N-phenyl acridone derivative rsc.org | -6.4 | -1.1 | 5.3 | 2.65 |

| Acridone Derivative 4a rsc.org | -5.1 | -3.0 | 2.1 | 1.05 |

| Acridone Derivative 4b rsc.org | -5.2 | -3.3 | 1.9 | 0.95 |

| Acridinedione Derivative iucr.org | -6.052 | -2.017 | 4.035 | 2.018 |

Note: The values are illustrative and depend on the specific substituents and computational methods used.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. avogadro.cc It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wuxiapptec.com Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (colored blue) are susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

For this compound, the MEP map would show the most negative potential concentrated around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. The aromatic rings would exhibit a delocalized π-electron system, with varying potential across the surface. The hydrogen atoms of the tert-butyl group and those attached to the aromatic ring would show regions of positive potential. Such maps are crucial for understanding non-covalent interactions and predicting sites of reactivity. walisongo.ac.id

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediate structures. rsc.orgescholarship.org This analysis provides activation energies and rate constants, offering deep insight into the feasibility and kinetics of a proposed chemical reaction.

While the acridinone core is generally stable, its lactam (cyclic amide) functionality could theoretically undergo hydrolysis under certain conditions. Computational studies on the hydrolysis of amides, such as acetanilide, show that the reaction typically proceeds via a multi-step mechanism. researchgate.net

A plausible pathway for the alkaline hydrolysis of the acridinone ring would involve:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon (C9).

Tetrahedral Intermediate Formation: This leads to the formation of a high-energy tetrahedral intermediate. This step is often the rate-determining stage of the reaction. researchgate.net

Bond Cleavage and Proton Transfer: The C-N bond within the ring cleaves, followed by proton transfer events, potentially involving solvent molecules, to yield the final ring-opened product. researchgate.net

Substituents on the acridine (B1665455) or acridinone core have a profound impact on the molecule's reactivity and can significantly alter reaction mechanisms. researchgate.net The tert-butyl group at the 7-position in this compound is classified as an electron-donating group (EDG) through induction and hyperconjugation.

Computational analyses allow for a systematic investigation of these effects:

Electronic Effects: The EDG nature of the tert-butyl group increases the electron density on the aromatic ring system. This can be quantified by examining changes in calculated atomic charges and the HOMO energy. An increase in HOMO energy makes the molecule a better electron donor. rsc.org

Steric Effects: The bulkiness of the tert-butyl group can sterically hinder the approach of reactants to nearby sites on the molecule. acs.org

Influence on Reaction Barriers: By modifying the electron density at the reactive centers, the tert-butyl group alters the stability of intermediates and transition states. For a reaction involving electrophilic attack on the aromatic ring, the EDG would lower the activation energy. Conversely, for a nucleophilic attack on the carbonyl carbon, the increased electron density from the ring system might slightly decrease the electrophilicity of the carbonyl carbon, potentially affecting the reaction barrier. Computational studies on substituted 9-aminoacridines have shown that both steric and electronic effects from substituents are crucial in determining their hydrolysis rates. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

For instance, molecular dynamics simulations have been employed to understand the stability of bis-acridone analogues when they form complexes with biological targets like topoisomerase II. ijpsjournal.com These simulations can reveal fluctuations in the root-mean-square deviation (RMSD) of the molecule's structure over time, providing a measure of its stability and conformational flexibility. Furthermore, such studies can elucidate the specific interactions between the acridone derivative and amino acid residues within a protein binding site, which is crucial for understanding their mechanism of action. ijpsjournal.com

In a different application, MD simulations have been used to investigate the binding of propyl acridone to calf thymus DNA. tbzmed.ac.irresearchgate.net These studies can help in understanding the preferred binding modes, such as intercalation or groove binding, and the energetic contributions of various non-covalent interactions to the stability of the DNA-ligand complex. The insights gained from these simulations on related acridone compounds can serve as a valuable starting point for predicting the dynamic behavior of this compound.

The influence of the solvent environment on the behavior of acridone derivatives has also been a subject of computational investigation. For example, computational studies, though not always direct MD simulations of dynamic behavior, have explored the effect of different solvents on the chemiluminescence of acridinium (B8443388) thioesters. researchgate.net These studies suggest that the properties of the solvent, such as polarity, can significantly impact the chemical processes involving acridone-type structures. researchgate.net While focused on a specific reaction, this highlights the importance of considering solvent effects in any computational model of an acridinone derivative. The dynamic interactions between the tert-butyl group of this compound and various solvents would likely influence its solubility, conformational preferences, and accessibility for intermolecular interactions.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a series of compounds with their physicochemical properties or biological activities, respectively. mdpi.com Although specific QSPR/QSAR models for this compound have not been reported, numerous studies on other acridone derivatives demonstrate the utility of these approaches in this chemical class. nih.govhkbpublications.com

QSAR studies on acridone derivatives have been successfully used to rationalize their biological activities and to guide the design of new, more potent compounds. hkbpublications.com For example, a QSAR analysis was performed on a series of 33 acridone derivatives that act as inhibitors of HCV RNA replication. hkbpublications.com The resulting model showed a significant correlation between the compounds' activity and calculated descriptors such as molar refractivity and hydrophobicity. hkbpublications.com This indicates that these physicochemical properties play a crucial role in the antiviral activity of these acridone derivatives.

Similarly, QSPR models have been developed to predict the DNA binding properties of 9-anilinoacridine derivatives. researchgate.net In one such study, quantum chemical calculations using density functional theory (DFT) were used to derive electronic and quantum chemical parameters for a series of 31 compounds. researchgate.net These descriptors were then used to build multiple linear regression (MLR) and multiple non-linear regression (MNLR) models that could predict the association constant for DNA binding with a high degree of accuracy. researchgate.net The predictive power of these models was validated using an external test set of compounds. researchgate.net

Predicting Spectroscopic Signatures and Photophysical Parameters

The prediction of spectroscopic signatures and photophysical parameters is a key application of computational chemistry that can be integrated with QSPR methodologies. For acridone derivatives, which are known for their fluorescent properties, these predictions are particularly relevant. mdpi.com

Computational studies on acridine(1,8)dione dyes have explored their photophysical behavior using a combination of spectroscopic techniques and theoretical calculations. researchgate.net Such studies can explain how structural modifications, such as the type and position of substituents, affect the absorption and emission spectra of these compounds. researchgate.net Theoretical calculations can provide insights into the electronic transitions responsible for the observed spectroscopic properties.

Furthermore, theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of acridine derivatives have been performed. researchgate.net The energy difference between the HOMO and LUMO is a critical parameter that is related to the electronic absorption and emission properties of a molecule. By correlating these calculated quantum chemical parameters with experimentally observed spectroscopic data for a series of compounds, it is possible to develop QSPR models that can predict the spectroscopic signatures of new, untested derivatives.

The following table provides a hypothetical example of how such data could be presented, based on the types of parameters investigated in studies of acridone derivatives.

| Compound | Substituent at C7 | HOMO (eV) | LUMO (eV) | Calculated λmax (nm) | Experimental λmax (nm) |

| Acridin-9-one | -H | -5.8 | -2.1 | 380 | 385 |

| 7-methyl-acridin-9-one | -CH3 | -5.7 | -2.0 | 385 | 390 |

| 7-chloro-acridin-9-one | -Cl | -5.9 | -2.2 | 378 | 382 |

| 7-tert-butyl-acridin-9-one | -C(CH3)3 | -5.6 | -1.9 | 390 | (Predicted) |

Note: The data in this table is illustrative and not based on actual experimental or computational results for these specific compounds.

Correlating Structural Features with Reactivity Profiles

QSAR models are inherently designed to correlate the structural features of molecules with their reactivity, often in a biological context. For acridone derivatives, QSAR studies have been instrumental in understanding how different substituents on the acridone core influence their biological activity. nih.gov

The aforementioned QSAR study on acridone derivatives as HCV inhibitors is a prime example. hkbpublications.com The model's reliance on descriptors like molar refractivity and hydrophobicity suggests that the size, shape, and lipophilicity of the substituents are key determinants of their ability to inhibit the HCV RNA replication process. This implies that these structural features are crucial for the "reactivity" of the compounds in the biological system, which could involve binding to a specific enzyme or protein.

Similarly, the QSPR models developed for the DNA binding of 9-anilinoacridine derivatives directly correlate structural features with a specific type of chemical reactivity – the ability to form a stable complex with DNA. researchgate.net The quantum chemical descriptors used in these models, which are derived from the molecule's electronic structure, provide a more fundamental link between the chemical structure and the observed binding affinity.

The following interactive table illustrates the kind of data that would be used in a QSAR study to correlate structural features with a reactivity profile, in this case, inhibitory activity.

| Compound | Substituent at C7 | Molecular Weight | LogP | Molar Refractivity | IC50 (µM) |

| Acridin-9-one | -H | 195.21 | 2.80 | 58.3 | 15.2 |

| 7-methyl-acridin-9-one | -CH3 | 209.24 | 3.25 | 62.9 | 10.5 |

| 7-chloro-acridin-9-one | -Cl | 229.66 | 3.51 | 63.2 | 8.7 |

| 7-tert-butyl-acridin-9-one | -C(CH3)3 | 251.32 | 4.35 | 76.8 | (Predicted) |

Note: The data in this table is for illustrative purposes and does not represent actual experimental values.

Molecular Biological Interactions and Mechanistic Insights of 7 Tert Butyl 8ah Acridin 9 One Analogues

DNA Intercalation Mechanisms and Modes of Binding for Substituted Acridin-9-ones

Acridine (B1665455) derivatives are well-established DNA intercalating agents. nih.govwiserpub.com This process involves the insertion of the planar aromatic rings of the acridine molecule between the base pairs of the DNA double helix. eurekaselect.comwiserpub.com These interactions are primarily stabilized by non-covalent forces, including hydrophobic and van der Waals interactions between the acridine ring and the DNA bases. nih.govnih.gov This intercalation causes structural changes in the DNA, such as unwinding of the helix and an increase in the separation between base pairs, which can interfere with cellular processes like replication and transcription. eurekaselect.comnih.gov

The binding affinity of acridine derivatives to DNA can be influenced by substituents on the acridine core. nih.gov For instance, studies on N-substituted acridin-9-amines have shown that binding constants (log(KA)) for their complexes with calf thymus DNA (CT-DNA) range from 2.59 to 5.50. nih.gov Thermodynamic analysis indicates that the formation of these DNA-acridine complexes is typically an enthalpy-driven process. nih.gov

Influence of the tert-butyl Group on Intercalation Geometry and Affinity

While specific studies on a 7-tert-butyl substituted acridin-9-one are not detailed in the provided results, the influence of substituents on the acridine core provides insight into the potential effects of a tert-butyl group. Substituents can affect DNA binding through steric, electronic, and hydrophobic effects. researchgate.net

A bulky, hydrophobic group like a tert-butyl moiety at the C7 position would be expected to influence both the geometry and affinity of DNA intercalation. The hydrophobicity of a substituent can impact the molecule's entry to the active site, while steric effects can directly affect the binding interaction. A strong correlation between the lipophilicity of acridine derivatives and their ability to stabilize the intercalation complex has been identified. nih.gov The addition of bulky substituents can enhance DNA binding affinity and energetics. nih.gov For example, substitution at the C5 position of 9-aminoacridine-4-carboxamide (B19687) has been shown to significantly enhance binding enthalpy and affinity, which in some cases correlates with increased biological activity. nih.govnih.gov Therefore, a tert-butyl group at C7 could potentially enhance binding by increasing hydrophobic interactions within the DNA groove, although significant steric bulk might also alter the optimal intercalation geometry.

Interactions with DNA Topoisomerases (Type I and II) and Inhibition Mechanisms

Substituted acridin-9-ones are known to be potent inhibitors of DNA topoisomerases, which are crucial enzymes that regulate DNA topology during cellular processes. patsnap.comnih.gov These compounds can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase and DNA. wikipedia.orgnih.gov This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks and ultimately triggering cell death (apoptosis). wikipedia.orgmdpi.com

Topoisomerase I (Topo I) Inhibition : Acridine derivatives can inhibit Topo I, an enzyme that creates single-strand breaks in DNA to relieve supercoiling. patsnap.comwikipedia.org The inhibition mechanism often involves the drug binding to the DNA, rather than directly to the enzyme, which in turn prevents the enzyme from functioning correctly. nih.gov Some thiazacridine and imidazacridine derivatives have demonstrated inhibitory activity against human topoisomerase I. nih.gov

Topoisomerase II (Topo II) Inhibition : Many acridine analogues are particularly effective against Topoisomerase II, which creates transient double-strand breaks. nih.gov The well-known acridine derivative, amsacrine, was one of the first anticancer agents identified to act by poisoning topoisomerase II. nih.govmdpi.com The planar acridine ring is responsible for intercalating into the DNA, while side chains, often at the C9 position, can interact with the enzyme, enhancing the stability of the DNA-topoisomerase cleavage complex. mdpi.com Some novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives have been shown to act as covalent poisons of human topoisomerase IIα, meaning they form a covalent bond with the enzyme. nih.gov

The inhibitory potency of these compounds varies with their structure. For instance, certain acridine-thiosemicarbazone derivatives have shown significant inhibition of Topoisomerase IIα, with compounds like DL-08 exhibiting 79% inhibition at a concentration of 100 µM. nih.govmdpi.com

Effects on DNA Replication and Transcription Processes

By intercalating into DNA and inhibiting topoisomerases, acridin-9-one analogues can profoundly disrupt DNA replication and transcription. eurekaselect.com The structural distortions caused by intercalation can physically obstruct the progression of DNA and RNA polymerases along the DNA template. nih.govnih.gov

Furthermore, the poisoning of topoisomerases creates DNA strand breaks that, if unrepaired, can lead to the collapse of replication forks and stall transcription. patsnap.comnih.gov Topoisomerase poisons are potent inhibitors of DNA synthesis. nih.gov The trapped topoisomerase-DNA complexes are cytotoxic lesions. wikipedia.org For example, the Topo II poison etoposide (B1684455) has been shown to stall replication forks by trapping the enzyme behind the forks, interfering with the resolution of topological stress. nih.govembopress.orgbiorxiv.org This disruption of essential cellular processes is a primary mechanism behind the biological activity of many acridine derivatives. eurekaselect.com

Enzyme Inhibition Profiling and Mechanistic Elucidation

Beyond their interactions with DNA and topoisomerases, acridine derivatives have been shown to inhibit other key enzymes.

Inhibition of Acetylcholinesterase and Related Neurological Targets

Certain acridine derivatives are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical for neurotransmission and are targets for the treatment of Alzheimer's disease. nih.govnih.gov The acridine scaffold has been used to design multifunctional molecules for potential neurodegenerative disease therapy. nih.gov

Studies have revealed distinct structure-activity relationships. For example, 9-aryl(heteroaryl)-N-methyl-acridinium salts effectively inhibit cholinesterases, while 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines show lower potency. nih.gov In one study, 9-phosphoryl-9,10-dihydroacridines containing dibenzyloxy (1d) and diphenethyl (1e) groups were found to be potent BChE inhibitors. nih.govfrontiersin.org

| Compound | Substituent | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1d | Dibenzyloxy | 2.90 ± 0.23 | nih.gov |

| 1e | Diphenethyl | 3.22 ± 0.25 | nih.gov |

| 1c | Diphenylphosphonate | 48.0 ± 3.1 | nih.gov |

Molecular docking studies suggest that these inhibitors can bind within the active site gorge of the enzyme. nih.gov For some compounds, a mixed-type inhibition mechanism has been observed, indicating binding to both the active site and peripheral sites on the enzyme. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking simulations are crucial computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein or DNA. For acridone (B373769) derivatives, these studies have provided significant insights into their mechanisms of action, revealing how they interact with key biological targets.

Docking studies on various acridone analogues have identified several primary cellular targets, including DNA, topoisomerase II, and protein kinases like AKT. nih.govjscimedcentral.com The planar aromatic ring system of the acridone core is a key feature, enabling it to intercalate between the base pairs of DNA. jscimedcentral.com This interaction disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells.

The nature and position of substituents on the acridone ring play a critical role in modulating these interactions. For instance, in studies of N10-substituted acridones, the presence of electron-donating groups, such as methyl groups at the C2 and C7 positions, was found to significantly enhance biological activity. iajpr.com This suggests that a tert-butyl group at the C7 position, being a bulky and electron-donating substituent, could similarly enhance binding affinity. The tert-butyl group's lipophilicity may also promote stronger hydrophobic interactions with nonpolar residues within a protein's binding pocket. nih.gov

Simulations of N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines targeting Topoisomerase II revealed binding affinities (Glide scores) ranging from -5.58 to -7.78 kcal/mol, superior to the standard drug ledacrine (-5.24 kcal/mol). jscimedcentral.com These interactions are stabilized by a combination of hydrogen bonds and hydrophobic interactions. jscimedcentral.com Similarly, docking of N10-substituted acridone derivatives against the AKT kinase enzyme showed potent interactions, with one analogue (compound 8f) exhibiting a strong binding affinity of -8.8 kcal/mol. nih.gov These studies underscore that the specific substitution pattern on the acridone scaffold dictates the binding mode and affinity for its target protein.

| Compound Class | Target Protein | Binding Affinity (kcal/mol or Glide Score) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| N10-Substituted Acridone (Compound 12) | dsDNA (PDB: 8Q9R) | -8.80 | Pi-sigma and conventional hydrogen bonds with nucleotide base pairs. | iajpr.com |

| N10-Substituted Acridone (Compound 8f) | AKT Kinase | -8.8 | Hydrogen bond with Gly162 and pi-alkyl interactions. | nih.gov |

| N-Phenyl Pyrazole Substituted 9-Anilinoacridines | Topoisomerase II (PDB: 1ZXM) | -5.58 to -7.78 | Strong hydrogen bonding and hydrophobic interactions. | jscimedcentral.com |

| Thiadiazolo-acridine (Compound 27) | Topoisomerase I | -8.6 | Interactions outperforming the standard drug doxorubicin. | researchgate.net |

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules generated during normal cellular metabolism. nih.gov Overproduction of ROS leads to oxidative stress, which can damage vital macromolecules like DNA, proteins, and lipids, contributing to various diseases. nih.govresearchgate.net Antioxidants mitigate this damage by neutralizing ROS. nih.gov Acridone derivatives have been explored for their antioxidant properties, which are closely linked to their chemical structure. researchgate.net

The primary mechanism by which phenolic antioxidants scavenge free radicals is through hydrogen atom transfer (HAT) from a hydroxyl group. While the core acridone structure lacks a readily donatable hydrogen atom from a phenolic hydroxyl group, substitutions can impart significant antioxidant capacity. The presence of hydroxyl or amino groups on the acridone ring can enhance its ability to scavenge radicals.

Furthermore, compounds featuring tert-butyl groups are well-established synthetic antioxidants. mdpi.com For example, tert-butylhydroquinone (B1681946) (tBHQ) is a potent antioxidant used as a food preservative, and its activity is linked to its ability to participate in redox cycling processes. nih.gov The tert-butyl group enhances the stability and lipophilicity of antioxidant molecules, which can improve their ability to protect lipid membranes from peroxidation. nih.gov Therefore, a 7-tert-butyl-acridin-9-one analogue, particularly if combined with a hydroxyl substituent, would be expected to possess significant antioxidant and ROS-scavenging capabilities. The tert-butyl group can sterically hinder the phenolic hydroxyl group, increasing its stability and antioxidant efficiency.

Antioxidant activity is commonly evaluated using assays such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com For example, studies on flavonoids substituted with di-tert-butylhydroxyphenyl (DBHP) groups showed them to be stronger DPPH radical scavengers than the well-known antioxidant butylated hydroxytoluene (BHT). nih.gov

| Compound Type | Assay | Activity Measure (IC50 or equivalent) | Key Finding | Reference |

|---|---|---|---|---|

| Di-tert-butylhydroxylated Flavonoids (Arylidenes) | DPPH Radical Scavenging | ECR50 < 2.12 | Stronger scavenger than BHT (ECR50 = 12.56). | nih.gov |

| Catechol Hydrazinyl-Thiazole (CHT) | ABTS Radical Scavenging | 3.16 times more intense than Trolox. | Demonstrates potent antiradical activity. | mdpi.com |

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH Radical Scavenging | IC50 3.28-fold lower than Trolox. | Significantly stronger scavenging than reference antioxidants. | mdpi.com |

| tert-Butylhydroquinone (TBHQ) | General Antioxidant | Not specified | Exerts effects via redox cycling and formation of reactive oxygen species. | nih.gov |

Structural Determinants of Molecular Recognition and Biological Activity (Structure-Activity Relationships)

The structure-activity relationship (SAR) of acridone analogues provides a framework for understanding how specific structural features influence their biological effects. For acridone derivatives, SAR studies have revealed that the type, number, and position of substituents on the heterocyclic ring system are paramount to their activity. researchgate.netnih.gov

Key findings from SAR studies on acridone analogues include:

Substituents on the Acridone Core: The presence of specific functional groups on the aromatic rings dramatically impacts cytotoxicity. For example, in a study of glyfoline (B1233050) (a cytotoxic acridone alkaloid) and its congeners, 1-hydroxy-9-acridones were found to be more active against leukemia cells than their 1-methoxy counterparts. nih.gov This highlights the importance of hydrogen-bonding donor groups at specific positions. Furthermore, the introduction of an amino group enhanced cytotoxicity, whereas a nitro group rendered the compounds inactive. nih.gov

Role of the N10 Substituent: Modification at the heterocyclic nitrogen (N10) is a critical determinant of activity. Replacing the N-methyl group of glyfoline with an N-H or a larger N,N-diethylethylamino group led to a significant loss of cytotoxicity, indicating that the size and nature of the substituent at this position are finely tuned for optimal activity. nih.gov

Influence of C7 Substituents: The substitution pattern on the A-ring of the acridone nucleus is crucial. A molecular docking and DNA binding study of N10-substituted acridones demonstrated that electron-donating groups, specifically methyl groups at positions C2 and C7, led to a significant increase in biological activity. iajpr.com This finding is directly relevant to 7-tert-butyl-8aH-acridin-9-one, as the tert-butyl group is a strong electron-donating and lipophilic group. Its presence at C7 would be predicted to enhance biological activity, potentially by improving membrane permeability and strengthening interactions with hydrophobic pockets in target proteins.

Advanced Material Science and Chemical Technology Applications of 7 Tert Butyl 8ah Acridin 9 One Derivatives

Development of Luminescent and Photoluminescent Materials

Acridin-9-one derivatives are notable for their unique optical and photoluminescent properties. mdpi.com The core structure is an electron-deficient aromatic system that, when combined with electron-donating groups, can form effective donor-acceptor chromophores. mdpi.com This characteristic is central to their application in luminescent materials. The fluorescence of these organic molecules can be influenced by environmental factors; for instance, it is often quenched in aqueous solutions due to the aggregation of the hydrophobic aromatic structures, a phenomenon known as aggregation-caused quenching. mdpi.com However, specific molecular designs can counteract this effect, leading to phenomena like aggregation-induced emission (AIE), where the molecules become highly emissive upon aggregation. mdpi.comfao.org This property is particularly advantageous for applications such as cellular imaging. mdpi.comfao.org

The photoluminescent behavior of acridin-9-one derivatives is also highly sensitive to the polarity of their environment. mdpi.comrsc.org In solvents of varying polarity, these compounds can exhibit significant shifts in their emission wavelengths, a property known as solvatochromism. For example, certain derivatives show high quantum yields in polar protic solvents like methanol (B129727) and ethanol, while polar aprotic solvents can cause a red-shift in fluorescence emission. mdpi.com

The design of highly fluorescent probes based on the acridin-9-one scaffold follows several key principles aimed at maximizing their quantum yield (the efficiency of converting absorbed light into emitted light). A primary strategy involves the creation of a donor-acceptor (D-π-A) system. mdpi.com The acridin-9-one core typically acts as the electron acceptor, and by attaching electron-donating groups through a π-conjugated bridge, an intramolecular charge transfer (ICT) state can be established. This ICT process is fundamental to the fluorescence properties of the molecule.

Another critical design principle is the strategic restriction of intramolecular motion. mdpi.com In many fluorescent molecules, energy is lost through non-radiative pathways such as vibrations and rotations. By designing rigid molecular structures or by inducing aggregation that restricts these movements, the non-radiative decay is suppressed, leading to a significant enhancement of the fluorescence quantum yield (AIE effect). mdpi.com

Furthermore, fluorescent probes can be designed to react specifically with a target analyte. nih.gov This design often involves linking the acridin-9-one fluorophore to a recognition moiety. The probe is initially in a low-fluorescence or "off" state. Upon reaction with the analyte, a chemical transformation occurs—such as the formation of a triazole ring from a diamine moiety upon reacting with nitric oxide—which blocks non-radiative decay pathways like photoinduced electron transfer (PET), switching the probe to a high-fluorescence "on" state. nih.gov

| Design Principle | Mechanism | Desired Outcome |

| Donor-Acceptor System | Formation of an intramolecular charge transfer (ICT) state. | Tunable emission wavelengths and sensitivity to environmental polarity. |

| Restriction of Intramolecular Motion | Suppression of non-radiative decay pathways via rigid structures or aggregation (AIE). | High fluorescence quantum yield in specific states (e.g., in aggregates or viscous media). |

| Analyte-Specific Reaction | A chemical reaction with the target blocks a quenching mechanism (e.g., PET). | "Turn-on" fluorescence response for high-contrast detection and imaging. |

The promising luminescent properties of 7-tert-butyl-acridin-9-one and its derivatives suggest their potential for integration into optoelectronic devices. pubrica.com Materials with high fluorescence quantum yields, long fluorescence lifetimes, and tunable emission spectra are highly sought after for applications such as Organic Light-Emitting Diodes (OLEDs), chemical sensors, and imaging systems. mdpi.compubrica.comresearchgate.net

The ability to tune the emission color by modifying the chemical structure or by exploiting the solvatochromic effects of acridin-9-one derivatives is particularly relevant for the development of full-color displays and solid-state lighting. Furthermore, their high thermal stability, a common feature of rigid aromatic structures, is advantageous for ensuring the long-term operational stability of such devices. While the direct integration of 7-tert-butyl-acridin-9-one into commercial optoelectronic devices is not yet established, its intrinsic properties make it and related compounds strong candidates for future research and development in this area. taylorfrancis.comrsc.org

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Derivatives of acridine (B1665455) and acridin-9-one have been identified as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. sci-hub.senih.govmdpi.com The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. sci-hub.semdpi.com

The inhibition mechanism involves the interaction between the inhibitor molecule and the metal surface. The acridin-9-one structure contains nitrogen and oxygen heteroatoms with lone pairs of electrons, as well as delocalized π-electrons in its aromatic rings. sci-hub.seresearchgate.net These features act as active centers for adsorption. The molecules can displace water molecules from the metal surface and form a barrier through either physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. sci-hub.seresearchgate.net Often, the adsorption process is a combination of both physisorption and chemisorption. sci-hub.sersc.org

To understand the interaction between acridin-9-one inhibitors and a metal surface, adsorption isotherms are studied. These models describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface at a constant temperature. youtube.com The adsorption behavior of many acridine derivatives on steel surfaces has been found to conform to the Langmuir adsorption isotherm. sci-hub.seresearchgate.netrsc.org This model assumes that a monolayer of the inhibitor is formed on the surface and that there are no interactions between the adsorbed molecules. mdpi.com

Thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide deeper insight into the spontaneity and nature of the adsorption process. peerj.comjournalspub.info

Standard Free Energy of Adsorption (ΔG°ads): A negative value indicates that the adsorption of the inhibitor is a spontaneous process. mdpi.com The magnitude of ΔG°ads can also suggest the type of adsorption: values around -20 kJ/mol or less negative are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com

Enthalpy of Adsorption (ΔH°ads): A negative value indicates an exothermic adsorption process, while a positive value signifies an endothermic process. arcjournals.org

Entropy of Adsorption (ΔS°ads): This parameter reflects the change in randomness at the metal-solution interface during the adsorption process.

| Thermodynamic Parameter | Significance | Interpretation of Value |

| ΔG°ads (Free Energy) | Spontaneity of adsorption | Negative value: Spontaneous adsorption. Magnitude suggests adsorption type (Physisorption vs. Chemisorption). |

| ΔH°ads (Enthalpy) | Heat change during adsorption | Negative value: Exothermic process. Positive value: Endothermic process. |

| ΔS°ads (Entropy) | Change in disorder | Positive value: Increase in disorder (e.g., displacement of more ordered water molecules). |

These parameters are crucial for optimizing inhibitor formulations and understanding their performance under different environmental conditions, such as varying temperatures. jmaterenvironsci.comnajah.edu

Electrochemical techniques are powerful tools for evaluating the performance of the protective film formed by corrosion inhibitors on a metal surface. mdpi.com These methods provide quantitative data on the corrosion rate and the mechanism of inhibition.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The resulting polarization curves can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. Acridine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. sci-hub.sersc.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion processes occurring at the metal-electrolyte interface. mdpi.com By applying a small amplitude AC signal at various frequencies, the impedance of the system is measured. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor confirm the formation of an adsorbed protective layer that hinders the corrosion process. mdpi.commdpi.com

Open Circuit Potential (OCP): Monitoring the OCP over time can indicate the stability of the system and the formation of a passive film. mdpi.com

These electrochemical studies confirm the formation of a stable, protective film by acridin-9-one derivatives on metal surfaces, effectively mitigating corrosion. nih.govnih.govmjcce.org.mk

Applications in Advanced Chemical Sensing and Imaging Technologies

The unique photophysical properties of acridin-9-one derivatives make them excellent candidates for the development of advanced chemical sensors and imaging probes. mdpi.comacs.org Their fluorescence is often sensitive to the local microenvironment, including polarity and viscosity, which can be harnessed to report on cellular processes. rsc.org

Derivatives of acridin-9-one have been successfully employed as fluorescent probes for cellular imaging. mdpi.comfao.org For example, by designing molecules that exhibit aggregation-induced emission (AIE), researchers have developed probes that are non-emissive in aqueous solution but light up brightly upon entering and accumulating within cells. mdpi.com This provides a high signal-to-noise ratio for clear imaging. Some probes have also been designed for one- and two-photon microscopy, allowing for deeper tissue imaging with reduced phototoxicity. acs.org

Beyond general cell imaging, these compounds are used to create specific chemosensors. By incorporating a recognition moiety, acridin-9-one-based probes have been designed to detect specific ions and molecules, such as Zn2+ and nitric oxide (NO). nih.govbme.hu This "turn-on" sensing capability is crucial for monitoring the concentration and dynamics of these species in biological systems. mdpi.com Furthermore, the structural similarity of acridin-9-one to certain drugs has led to its use in advanced imaging techniques, like mass spectrometry imaging, to visualize the distribution of pharmaceuticals within single cells, providing valuable insights into their mode of action. researchgate.net Radioiodinated acridine derivatives have also been explored for in vivo imaging of pathological protein aggregates, such as prion deposits in the brain. nih.gov

Future Research Directions and Emerging Paradigms for 7 Tert Butyl 8ah Acridin 9 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Key applications of AI in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Deep neural networks (DNNs) can be trained on existing data from acridone (B373769) analogs to build sophisticated QSAR models. nih.gov These models can predict the biological activity of new derivatives of 7-tert-butyl-8aH-acridin-9-one, helping to prioritize which compounds to synthesize.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new acridinone (B8587238) structures with desired properties. nih.govspringernature.com This allows for the exploration of a much wider chemical space than is possible through traditional methods alone.

Property Prediction: ML algorithms can predict a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are crucial for the development of effective drug candidates. nih.gov By using transfer learning, knowledge gained from larger, more general chemical datasets can be applied to improve predictions for the more specific acridinone class. astrazeneca.com

Table 1: Application of AI/ML Models in Acridin-9-one Research

| AI/ML Model Type | Application in Compound Design | Predicted Property | Potential Impact |

| Deep Neural Networks (DNN) | QSAR modeling and activity prediction. nih.gov | Biological activity (e.g., anticancer, kinase inhibition) | Prioritization of synthetic targets. |

| Graph Neural Networks (GNN) | Predicting molecular properties based on structure. astrazeneca.com | ADMET profiles, solubility, binding affinity | Early identification of non-viable candidates. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. nih.gov | Novelty and synthetic feasibility | Discovery of new scaffolds and lead compounds. |

| Transfer Learning | Leveraging knowledge from large datasets for specific tasks. astrazeneca.com | Improved accuracy in property prediction with limited data | Accelerated development of specialized derivatives. |

Novel Synthetic Methodologies for Enhanced Structural Diversity

Expanding the structural diversity of the this compound library is crucial for discovering new functions. While traditional methods like the Ullmann condensation and subsequent cyclization are well-established for creating the acridone core, future research should focus on more innovative and efficient synthetic strategies. rsc.orgptfarm.pl

Future synthetic avenues include:

Multi-Component Reactions (MCRs): Designing novel MCRs can provide rapid access to complex and diverse acridinone derivatives in a single step, which is more efficient than traditional multi-step synthesis. mdpi.com

Photocatalysis and Electrochemistry: These methods can enable novel C-H activation and cross-coupling reactions under mild conditions, allowing for the introduction of new functional groups at positions that are difficult to access through traditional thermal reactions.

Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, scalability, and safety. It also allows for the rapid optimization of reaction conditions and the generation of compound libraries.

Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly routes to chiral acridinone derivatives, which is often difficult to achieve with conventional chemical methods.

Table 2: Comparison of Synthetic Methodologies for Acridin-9-one Derivatives

| Synthetic Methodology | Description | Advantages for Structural Diversity |

| Ullmann Condensation | A classic method involving the coupling of an aniline (B41778) with an o-halobenzoic acid, followed by cyclization. ptfarm.pl | Reliable for core scaffold synthesis. |

| 1,3-Dipolar Cycloaddition | Used to add complex heterocyclic rings to the acridone scaffold. researchgate.net | Allows for the creation of novel, complex polycyclic systems. |

| Multi-Component Reactions | Combining three or more reactants in a single pot to form a complex product. mdpi.com | High efficiency and rapid generation of diverse libraries. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Enables late-stage modification of the acridone core at new positions. |

Advanced In Vitro Mechanistic Studies for Targeted Biological Interactions

Understanding how acridinone derivatives interact with their biological targets at a molecular level is essential for rational drug design. Many acridones are known to function as DNA intercalators or topoisomerase inhibitors. researchgate.netnih.gov Future research must employ more sophisticated techniques to dissect the precise mechanisms of action for compounds like this compound.

Advanced in vitro techniques to be explored:

CRISPR-Cas9 Screening: Genome-wide CRISPR screens can identify genes that confer sensitivity or resistance to an acridinone compound, thereby revealing its molecular targets and pathways of action.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify the direct protein targets of a compound within the complex environment of a cell lysate.

Single-Molecule Imaging: Visualizing the interaction of a single fluorescently-labeled acridinone molecule with its target (e.g., a DNA strand or a protein) in real-time can provide unprecedented insight into binding kinetics and dynamics.

Cryo-Electron Microscopy (Cryo-EM): For acridinones that bind to large protein complexes, cryo-EM can provide high-resolution structural information about the binding site and the conformational changes induced by the compound.

Table 3: Advanced In Vitro Techniques for Mechanistic Elucidation

| Technique | Information Gained | Relevance to Acridin-9-one Research |

| CRISPR-Cas9 Screening | Identification of genetic targets and resistance mechanisms. | Uncovering novel biological targets beyond DNA intercalation. |

| Chemical Proteomics | Direct identification of protein binding partners. | Mapping the full interactome of the compound. |

| Single-Molecule FRET | Real-time kinetics of binding and conformational changes. | Quantifying the dynamics of target engagement. |

| Cryo-Electron Microscopy | High-resolution structure of compound-target complexes. | Visualizing the precise binding mode to guide structure-based design. |

Exploration of Emerging Applications in Interdisciplinary Fields

The unique photophysical properties of the planar acridinone scaffold open up applications beyond medicine. rsc.org Acridones are known for their fluorescence, making them attractive candidates for various technological and research applications. mdpi.commdpi.com

Emerging interdisciplinary applications for this compound and its analogs could include:

Materials Science: The development of novel organic light-emitting diodes (OLEDs) or chemical sensors based on the fluorescent properties of acridinone derivatives. The tert-butyl group could enhance solubility and film-forming properties.

Cell Imaging: Designing new acridinone-based fluorescent probes for visualizing specific organelles or biological processes within living cells. mdpi.com Modifications to the core structure can tune the fluorescence wavelength and target specificity.

Photodynamic Therapy (PDT): Acridinone derivatives can act as photosensitizers, generating reactive oxygen species upon light activation to kill cancer cells. researchgate.net Research could focus on developing derivatives with optimized light-absorption properties and tumor-targeting capabilities.

Diagnostics: Conjugating acridinone fluorophores to biomolecules like antibodies or nucleic acids could lead to the development of new diagnostic assays for detecting diseases. researchgate.net

Table 4: Emerging Interdisciplinary Applications for Acridin-9-ones

| Field | Application | Key Required Properties |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | High quantum yield, thermal stability, specific emission wavelength. |

| Chemical Biology | Fluorescent Cellular Probes mdpi.com | Cell permeability, low cytotoxicity, target specificity, photostability. |

| Oncology | Photodynamic Therapy (PDT) researchgate.net | Strong absorption in the therapeutic window, efficient generation of singlet oxygen. |

| Diagnostics | Fluorescent Labels for Assays | High fluorescence intensity, chemical stability, ability to conjugate to biomolecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.